molecular formula C8H12N2O B3326615 (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 26751-30-4

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B3326615
CAS No.: 26751-30-4
M. Wt: 152.19 g/mol
InChI Key: KQZJPHJQVRTCHQ-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring fused with a tetrahydro ring and a methanol group attached to the second position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of appropriate precursors. One common method involves the reaction of 1,2-diaminobenzene with formaldehyde under acidic conditions to form the benzimidazole ring, followed by reduction and subsequent functionalization to introduce the methanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form tetrahydro derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine: Similar structure but with a tosyl group and vinyl group.

    2-(pyridin-3-yl)-1H-benzo[d]imidazole: Contains a pyridine ring instead of a methanol group.

    4-(1H-benzo[d]imidazol-2-yl)aniline: Contains an aniline group instead of a methanol group.

Uniqueness

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h11H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZJPHJQVRTCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol
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(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol
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(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol
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(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 6
(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol

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